molecular formula C11H4ClF3N2 B1418296 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile CAS No. 1017788-96-3

4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No. B1418296
M. Wt: 256.61 g/mol
InChI Key: DKMFLPBZMCGHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile, or 4C6TQC, is an organic compound with a wide range of applications in scientific research. It is a trifluoromethylated quinoline derivative with a chloro substituent at the para position. 4C6TQC has been widely used in a variety of research fields, including organic synthesis, medicinal chemistry, drug discovery, and biological activity. Its unique properties make it an attractive compound for a number of applications.

Scientific Research Applications

Subheading: Photovoltaic Properties and Applications in Photodiode Fabrication

The compound 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile, similar to its derivatives, shows promising photovoltaic properties, as evidenced by studies on 4H-pyrano[3,2-c]quinoline derivatives. These compounds, when deposited by thermal evaporation techniques, demonstrate significant absorbance and energy band diagrams. Specifically, devices fabricated with these derivatives exhibit rectification behavior and photovoltaic properties under both dark and illumination conditions. The presence of substitution groups like chlorophenyl has been shown to improve diode parameters, making these materials suitable for applications in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Spectroscopic and Electronic Applications

Subheading: Spectroscopic Characterization and Electronic Property Analysis

4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile and its related compounds have been subjected to extensive spectroscopic characterization and electronic property analysis. DFT and TD-DFT/PCM calculations reveal intricate details about the molecular structure, spectroscopic properties, and NLO (non-linear optical) properties of such compounds. These studies provide insight into the charge distributions, electron density, and stabilization energy, crucial for understanding the potential applications of these compounds in various fields, including biological and corrosion inhibition (Wazzan, Al-Qurashi, & Faidallah, 2016).

properties

IUPAC Name

4-chloro-6-(trifluoromethyl)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF3N2/c12-10-6(4-16)5-17-9-2-1-7(3-8(9)10)11(13,14)15/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMFLPBZMCGHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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